4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
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Overview
Description
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C22H17IN2O4 and a molecular weight of 500.296 g/mol . This compound is known for its unique structure, which includes a methoxybenzoyl group, a carbohydrazonoyl linkage, and an iodobenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Methoxybenzoyl Group: This step involves the reaction of a methoxybenzoyl chloride with a suitable hydrazine derivative to form the methoxybenzoyl hydrazone.
Introduction of the Carbohydrazonoyl Linkage: The methoxybenzoyl hydrazone is then reacted with a suitable phenyl derivative to form the carbohydrazonoyl linkage.
Addition of the Iodobenzoate Group: Finally, the carbohydrazonoyl phenyl derivative is reacted with an iodobenzoate derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbohydrazonoyl linkage can be reduced to form a corresponding amine.
Substitution: The iodobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The exact mechanism of action for 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. The methoxybenzoyl and iodobenzoate groups may play a role in binding to these targets, while the carbohydrazonoyl linkage may facilitate specific chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar structure but with a methyl group instead of a methoxy group.
4-(2-(4-(4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Contains an additional benzyl group.
2-Methoxy-4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl benzoate: Similar structure but with a benzoate group instead of an iodobenzoate group.
Uniqueness
4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate is unique due to the presence of both the methoxybenzoyl and iodobenzoate groups, which confer specific chemical properties and potential biological activities. Its unique structure makes it valuable for research in various scientific fields .
Properties
CAS No. |
302910-39-0 |
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Molecular Formula |
C22H17IN2O4 |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C22H17IN2O4/c1-28-17-12-8-16(9-13-17)21(26)25-24-14-15-6-10-18(11-7-15)29-22(27)19-4-2-3-5-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
HKWNTOLXMFBPGX-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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